3-(Benzyloxy)-5-(iodomethyl)isoxazole
Overview
Description
3-(Benzyloxy)-5-(iodomethyl)isoxazole is a compound that belongs to the isoxazole class of organic compounds. Isoxazoles are five-membered heterocyclic moieties commonly found in many commercially available drugs .
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic moiety . The structure of isoxazoles is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
Isoxazoles can be synthesized through various methods, including Cu(I) or Ru(II) catalyzed (3 + 2) cycloaddition reactions . Additionally, electrochemical annulation via a [1 + 2 + 1 + 1] four-component domino reaction has been used to assemble valuable five-membered isoxazole motifs .Scientific Research Applications
Structural and Morphological Studies
Isoxazoles, including derivatives similar to 3-(Benzyloxy)-5-(iodomethyl)isoxazole, have been studied for their structural and morphological features. For instance, Lopes et al. (2018) explored the structural and morphological aspects of small 3,5-disubstituted isoxazoles/isoxazolines using thermal analysis, polarized optical microscopy, X-ray diffraction, and molecular modeling. These compounds were characterized by NMR and included variations in the substitution patterns to investigate the influence of different atoms and groups on the transitional properties of the molecules (Lopes et al., 2018).
Synthetic Methodologies
Research has also focused on developing new synthetic methodologies for isoxazole derivatives. For example, Iranpoor et al. (2010) introduced 5,5'-Dimethyl-3,3'-azoisoxazole as a novel heterogeneous azo reagent for the highly selective esterification of primary and secondary benzylic alcohols and phenols with carboxylic acids under Mitsunobu conditions. The method provides a new approach for the synthesis of isoxazole-based compounds (Iranpoor et al., 2010).
Catalysis and Reaction Mechanisms
The catalytic applications and reaction mechanisms involving isoxazole compounds are of significant interest. Baglieri et al. (2016) reported the preparation of mainly 3,5-disubstituted isoxazoles through the catalytic condensation of primary nitro compounds with terminal acetylenes using a copper/base catalytic system. This study highlights the selectivity and practical utility of copper catalysis in the synthesis of isoxazole derivatives (Baglieri et al., 2016).
Biological and Pharmacological Activities
The biological and pharmacological activities of isoxazole compounds, including antimicrobial and anticancer properties, are also explored. Velikorodov et al. (2004) investigated the antimicrobial properties of N-arylcarbamates containing isoxazoline and isoxazole rings, contributing to the understanding of the potential therapeutic applications of these compounds (Velikorodov et al., 2004).
Mechanism of Action
The mechanism of action of isoxazole derivatives can vary depending on their specific structure and functional groups. Some isoxazole derivatives have shown anticancer potential through various mechanisms like inducing apoptosis, aromatase inhibition, disturbing tubulin congregation, topoisomerase inhibition, HDAC inhibition, and ERα inhibition .
Future Directions
The future directions in the field of isoxazole research involve the development of new eco-friendly synthetic strategies . There is also a growing interest in the potential application of metal-free synthetic routes for the synthesis of isoxazoles . Furthermore, the use of electrochemical annulations for the rapid assembly of heterocyclics is a promising area of research .
Properties
IUPAC Name |
5-(iodomethyl)-3-phenylmethoxy-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c12-7-10-6-11(13-15-10)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHDKVGVLKUBMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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